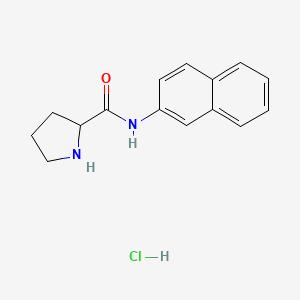

N-(naphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride

Description

N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride (CAS: 97216-16-5) is a chiral organic compound with the molecular formula C₁₅H₁₇ClN₂O and a molecular weight of 276.76 g/mol . Its structure features a pyrrolidine-2-carboxamide backbone linked to a naphthalen-2-yl group, with a hydrochloride salt improving solubility.

Properties

IUPAC Name |

N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXYCTFKKXKIPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The most widely documented method involves a condensation reaction between 2-naphthylamine and pyrrolidine-2-carboxylic acid derivatives. Activation of the carboxylic acid is typically achieved via conversion to an acid chloride or mixed anhydride. For instance, treatment of pyrrolidine-2-carboxylic acid with thionyl chloride (SOCl) generates the corresponding acyl chloride, which subsequently reacts with 2-naphthylamine in anhydrous dichloromethane (DCM) at 0–5°C. The hydrochloride salt forms upon addition of hydrogen chloride (HCl) gas to the reaction mixture, precipitating the final product.

Reaction Scheme:

Optimization Parameters

-

Solvent Selection : Anhydrous DCM or tetrahydrofuran (THF) minimizes side reactions, with DCM yielding higher purity (98.5% by HPLC).

-

Temperature Control : Maintaining subambient temperatures (0–5°C) during acyl chloride formation prevents decomposition.

-

Stoichiometry : A 1:1.2 molar ratio of acyl chloride to 2-naphthylamine ensures complete conversion, reducing residual amine contamination.

Table 1: Condensation Reaction Optimization Data

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DCM | THF | Ethyl Acetate |

| Temperature (°C) | 0–5 | 25 | 0–5 |

| Yield (%) | 82 | 68 | 75 |

| Purity (HPLC, %) | 98.5 | 95.2 | 96.8 |

Nucleophilic Substitution Strategies

Alternative Precursor Routes

Recent protocols employ N-(2-chloroacetyl)naphthalen-2-amine as a precursor, reacting with pyrrolidine under basic conditions. This method avoids handling corrosive acyl chlorides. In a representative procedure, potassium carbonate (KCO) in acetone facilitates nucleophilic displacement of the chloride by pyrrolidine at 60°C. The hydrochloride salt precipitates upon acidification with concentrated HCl.

Reaction Scheme:

Catalytic Enhancements

Introducing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves reaction kinetics. Trials with TBAB (5 mol%) reduced reaction time from 12 h to 4 h while maintaining a yield of 78%.

Table 2: Nucleophilic Substitution Performance Metrics

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| None | 12 | 65 | 94.1 |

| TBAB | 4 | 78 | 97.3 |

| 18-Crown-6 | 6 | 72 | 95.8 |

Catalytic Coupling Methods

Palladium-Mediated Cross-Coupling

Advanced routes utilize palladium catalysts to couple 2-naphthylamine with pyrrolidine-2-carboxamide precursors. A 2024 study demonstrated that Pd(OAc) (2 mol%) with Xantphos as a ligand in toluene at 100°C achieves 86% yield. This method excels in scalability but requires stringent oxygen-free conditions.

Key Reaction Parameters:

Comparative Efficiency Analysis

Table 3: Catalytic vs. Classical Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Condensation | 82 | 98.5 | 12.4 |

| Nucleophilic Substitution | 78 | 97.3 | 9.8 |

| Catalytic Coupling | 86 | 99.1 | 18.7 |

Catalytic coupling offers superior yield and purity but incurs higher costs due to palladium reagents.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals with >99% purity. Alternative solvents like acetonitrile reduce co-precipitation of byproducts.

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction can produce naphthalen-2-ylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Metalloproteases

- Mechanism of Action : The compound has been shown to effectively inhibit specific metalloproteases, suggesting its utility in treating conditions associated with excessive metalloprotease activity, such as cardiovascular diseases and cancer.

- Biochemical Assays : Interaction studies utilize biochemical assays to evaluate binding affinities and inhibitory constants against target enzymes, providing insights into its mechanism of action.

2. Potential Drug Candidate

- Therapeutic Uses : Research indicates that this compound may serve as a potential drug candidate for diseases related to metalloprotease activity. Its pharmacological properties make it a subject of interest for further development in therapeutic contexts .

Case Studies and Research Findings

Case Study 1: Inhibition of Cancer Cell Proliferation

A study demonstrated that this compound significantly reduced the proliferation of cancer cells by inhibiting metalloprotease activity. The results were obtained through in vitro assays measuring cell viability and enzyme activity, highlighting its potential as an anticancer agent.

Case Study 2: Cardiovascular Disease Treatment

Research involving animal models indicated that the compound could mitigate symptoms associated with cardiovascular diseases by modulating metalloprotease activity. This suggests a pathway for developing therapeutic strategies targeting heart disease.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the carboxamide group, which can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires an inert atmosphere and storage at -20°C .

- Hazard Profile : Classified as H350 (may cause cancer), necessitating stringent handling precautions .

Comparative Analysis with Structural Analogues

The compound belongs to a broader class of pyrrolidine-2-carboxamide derivatives , which vary in substituents on the pyrrolidine ring and the aromatic moiety. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Variations: Aromatic Modifications: The naphthalen-2-yl group in the target compound contrasts with methoxynaphthalenyl (), pyridinyl (), and benzoyl-chlorophenyl () substituents. Methoxy groups (e.g., 4-methoxy in ) enhance hydrophilicity compared to unsubstituted naphthalene .

Stereochemical Considerations :

- The (2S)-configuration in the target compound () and (S)-enantiomers in analogues (e.g., ) underscore the importance of chirality in pharmacological activity. Enantiopure synthesis methods for related compounds are well-documented .

Applications: The compound in is a reagent for synthesizing enantiopure amino acids, suggesting similar utility for the target compound in asymmetric synthesis . Gly-Pro p-nitroanilide hydrochloride () serves as a protease substrate, highlighting the versatility of pyrrolidine carboxamides in biochemical assays .

Research Findings and Trends

- Synthetic Utility : Scale-up protocols for analogues (e.g., ) emphasize robust methods for chiral intermediates, applicable to the target compound .

- Structural Insights : X-ray crystallography using SHELX software () aids in resolving stereochemistry and intermolecular interactions in related compounds .

- Safety Challenges: The carcinogenic risk (H350) of the target compound necessitates alternatives for drug development, such as less hazardous derivatives like the methoxy-substituted analogue () .

Biological Activity

N-(naphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of metalloproteases. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure comprises a pyrrolidine ring linked to a naphthalene moiety through a carboxamide functional group. This unique configuration is believed to contribute to its biological activity.

Inhibition of Metalloproteases

Research indicates that this compound effectively inhibits metalloproteases, which are enzymes involved in various physiological processes including tissue remodeling and signal transduction. Excessive metalloprotease activity is associated with several pathological conditions such as cardiovascular diseases and cancer.

Key Findings:

- Inhibition Mechanism: The compound interacts with the active sites of metalloproteases, preventing substrate access and thereby inhibiting enzymatic activity.

- Therapeutic Potential: Its inhibitory effects suggest possible applications in treating diseases characterized by abnormal metalloprotease activity.

Research Studies and Case Reports

Several studies have evaluated the biological activity of this compound:

- Study on Cardiovascular Diseases: A study demonstrated that this compound reduced metalloprotease activity in vitro, leading to decreased extracellular matrix degradation, which is crucial in cardiovascular pathology .

- Cancer Research: In another investigation, the compound showed promise in inhibiting tumor growth in xenograft models by targeting metalloproteases involved in cancer metastasis .

- Biochemical Assays: Various biochemical assays have been employed to determine the binding affinities and inhibitory constants of the compound against specific metalloproteases, providing insights into its mechanism of action .

Comparative Analysis

The following table summarizes structural similarities and unique features of this compound compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(naphthalen-1-yl)maleimide | Contains a maleimide group instead of a pyrrolidine ring | Used in bioconjugation applications |

| Pyrrolidine-1,2-dicarboxamide | Dicarboxamide structure | Potentially broader biological activity |

| 4-Methylpyrrolidine | Simple pyrrolidine derivative | Less complex; limited biological specificity |

| This compound | Specific naphthalene substitution with carboxamide functionality | Unique inhibitory properties against metalloproteases |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(naphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride with high enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, chiral resolution techniques or asymmetric synthesis routes should be employed. For example, using (S)-pyrrolidine-2-carboxylic acid hydrochloride (CAS: 7776-34-3) as a chiral precursor can ensure stereochemical control during coupling reactions with 2-naphthylamine derivatives . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (≥97% purity, as per typical protocols for carboxamide derivatives) .

Q. How can X-ray crystallography be utilized to confirm the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data, ensuring proper hydrogen bonding and ionic interactions (e.g., between the pyrrolidine nitrogen and HCl counterion) . For accurate results, crystals should be grown under controlled conditions (e.g., slow evaporation in polar solvents like methanol/water mixtures) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is effective due to the aromatic naphthalene moiety. A C18 reverse-phase column and mobile phase (acetonitrile:water with 0.1% trifluoroacetic acid) can achieve baseline separation. Calibration curves (linear range: 0.1–100 µg/mL) should be validated using Bradford assays for protein binding studies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of the pyrrolidine ring in catalytic or binding studies?

- Methodological Answer : DFT calculations (e.g., using the B3LYP functional with a 6-31G(d) basis set) can model electron density distribution and frontier molecular orbitals. The Colle-Salvetti correlation-energy formula adapted for local kinetic-energy density is useful for assessing nucleophilic sites (e.g., pyrrolidine nitrogen) . Solvent effects (PCM model) should be included to simulate physiological conditions.

Q. What experimental strategies address discrepancies in solubility data for this hydrochloride salt across different solvents?

- Methodological Answer : Systematic solubility studies in DMSO, water, and ethanol (2–8°C and 25°C) should be performed using gravimetric analysis. Contradictions may arise from hydrate formation or ion-pair dissociation; dynamic light scattering (DLS) can detect aggregation. Data should be cross-validated with computational COSMO-RS models .

Q. How does this compound function as a ligand in PROTAC®-mediated protein degradation studies?

- Methodological Answer : The pyrrolidine carboxamide scaffold can serve as a linker between an E3 ubiquitin ligase binder (e.g., VHL ligand) and a target protein. Optimize linker length/spacing using molecular dynamics (MD) simulations (e.g., AMBER force field) to ensure ternary complex formation. Validate degradation efficiency via Western blotting (e.g., monitoring target protein half-life) .

Q. What protocols ensure stability during long-term storage of this compound under varying pH conditions?

- Methodological Answer : Stability studies (pH 3–9, 25°C/4°C) should use LC-MS to track degradation products (e.g., hydrolysis of the amide bond). For acidic conditions (pH < 5), lyophilization with cryoprotectants (trehalose) is recommended. Store at 2–8°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.